

# Application Note: Recombinant Expression and Purification of ACTH (22-39)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | ACTH (22-39) |           |
| Cat. No.:            | B8235319     | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland that primarily regulates cortisol production.[1][2] Specific fragments of ACTH are often studied to understand structure-function relationships or used as standards in analytical assays. **ACTH (22-39)** is a C-terminal fragment of the full-length hormone.[3][4] The biological activity of ACTH is primarily associated with its N-terminal region, with sequences shorter than 20 amino acids being largely inactive.[1]

Direct expression of small peptides like **ACTH (22-39)** (18 amino acids) in host systems such as Escherichia coli is challenging due to their susceptibility to rapid degradation by endogenous proteases. To overcome this, a common strategy is to express the target peptide as part of a larger fusion protein. This approach protects the peptide from proteolysis, can enhance solubility, and simplifies purification.

This application note provides a detailed protocol for the recombinant expression of **ACTH (22-39)** in E. coli as a fusion protein with an N-terminal Hexahistidine (His6) tag and a Small Ubiquitin-like Modifier (SUMO) tag. The protocol covers vector construction, protein expression, a multi-step purification process involving affinity and reverse-phase chromatography, and final verification.



## **Experimental Workflow and Methodologies**

The overall workflow for producing recombinant **ACTH (22-39)** is a multi-stage process beginning with gene synthesis and concluding with a highly purified peptide.





Click to download full resolution via product page

Caption: Overall workflow for recombinant ACTH (22-39) production.



### **Vector Construction**

The initial step involves designing and synthesizing a gene cassette encoding the fusion protein.

#### Protocol:

- Gene Design: Design a DNA sequence encoding the human ACTH (22-39) peptide (VYPNGAEDESAEAFPLEF). Codon-optimize this sequence for optimal expression in E. coli.
- Fusion Construct: Incorporate the **ACTH (22-39)** sequence in-frame with an upstream sequence encoding a His6 tag followed by a SUMO tag. This arrangement facilitates purification and subsequent tag removal. A typical construct is shown below.
- Cloning Sites: Flank the fusion gene with appropriate restriction sites (e.g., Ndel and Xhol) for directional cloning into a pET series expression vector (e.g., pET-28a or pET-SUMO).
- Synthesis and Cloning: Synthesize the designed gene and clone it into the chosen expression vector.
- Verification: Transform the ligated plasmid into a competent cloning strain (e.g., E. coli DH5α). Verify the sequence of the resulting plasmid construct by Sanger sequencing.

Table 1: Components of the Expression Construct



| Component          | Purpose                                                                                      | Typical Sequence/Element |
|--------------------|----------------------------------------------------------------------------------------------|--------------------------|
| T7 Promoter        | IPTG-inducible promoter for high-level transcription.                                        | Т7                       |
| His6 Tag           | Facilitates initial purification via<br>Immobilized Metal Affinity<br>Chromatography (IMAC). | МННННН                   |
| SUMO Tag           | Enhances protein solubility and stability; allows for specific cleavage.                     | Smt3 gene product        |
| ULP1 Cleavage Site | Recognition site for SUMO protease 1 (ULP1) for tag removal.                                 | C-terminus of SUMO       |
| ACTH (22-39)       | Target peptide.                                                                              | VYPNGAEDESAEAFPLEF       |

| Stop Codon | Terminates translation. | TAA |









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ACTH Action on the Adrenals Endotext NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Adrenocorticotropic hormone Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ACTH (22-39), Adrenocorticotropic hormone [22-39] peptide [novoprolabs.com]
- To cite this document: BenchChem. [Application Note: Recombinant Expression and Purification of ACTH (22-39)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8235319#recombinant-expression-and-purification-of-acth-22-39]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com